

A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-hydroxypyridine

Cat. No.: B3426958

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-amino-5-hydroxypyridine** (CAS: 55717-46-9), a valuable pyridine derivative in medicinal chemistry and materials science. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

2-Amino-5-hydroxypyridine ($C_5H_6N_2O$, Molar Mass: 110.11 g/mol) can exist in tautomeric forms, primarily the hydroxy-pyridine form and the pyridone form. The spectroscopic data presented will reflect the predominant tautomer under typical analytical conditions. In polar solvents, pyridone-like structures are often favored^[1].

The structural elucidation of **2-amino-5-hydroxypyridine** relies on a combination of spectroscopic techniques. NMR spectroscopy (1H and ^{13}C) provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies characteristic functional groups, and mass spectrometry confirms the molecular weight and provides fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure. Due to the limited availability of published experimental spectra for **2-amino-5-**

hydroxypyridine, the following tables summarize the expected chemical shifts (δ) in ppm, based on data from analogous pyridine derivatives such as 2-aminopyridine, 3-hydroxypyridine, and 2-pyridone[2][3].

¹H NMR Data (Expected)

Solvent: DMSO-d₆

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Expected Coupling Constant (J, Hz)
H-3	6.8 - 7.0	Doublet (d)	J ≈ 8.5
H-4	6.2 - 6.4	Doublet of Doublets (dd)	J ≈ 8.5, 2.5
H-6	7.3 - 7.5	Doublet (d)	J ≈ 2.5
-NH ₂	5.0 - 5.5	Broad Singlet (br s)	-

| -OH | 8.5 - 9.5 | Broad Singlet (br s) | - |

¹³C NMR Data (Expected)

Solvent: DMSO-d₆

Carbon	Expected Chemical Shift (δ , ppm)
C-2	158 - 162
C-3	120 - 125
C-4	110 - 115
C-5	145 - 150

| C-6 | 135 - 140 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The solid-state spectrum is typically acquired.

IR Absorption Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3450 - 3300	Strong, Broad	O-H and N-H stretching
3200 - 3000	Medium	Aromatic C-H stretching
~1640	Strong	C=O stretching (from pyridone tautomer)
1600 - 1450	Medium-Strong	Aromatic C=C and C=N stretching
1250 - 1180	Strong	C-O stretching
850 - 750	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Impact (EI) is a common ionization method for such molecules.

MS Data (Expected)

m/z	Relative Intensity	Assignment
110	High	[M] ⁺ (Molecular Ion)
82	Medium	[M - CO] ⁺
81	Medium	[M - HCN] ⁺
54	Medium	Further fragmentation

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

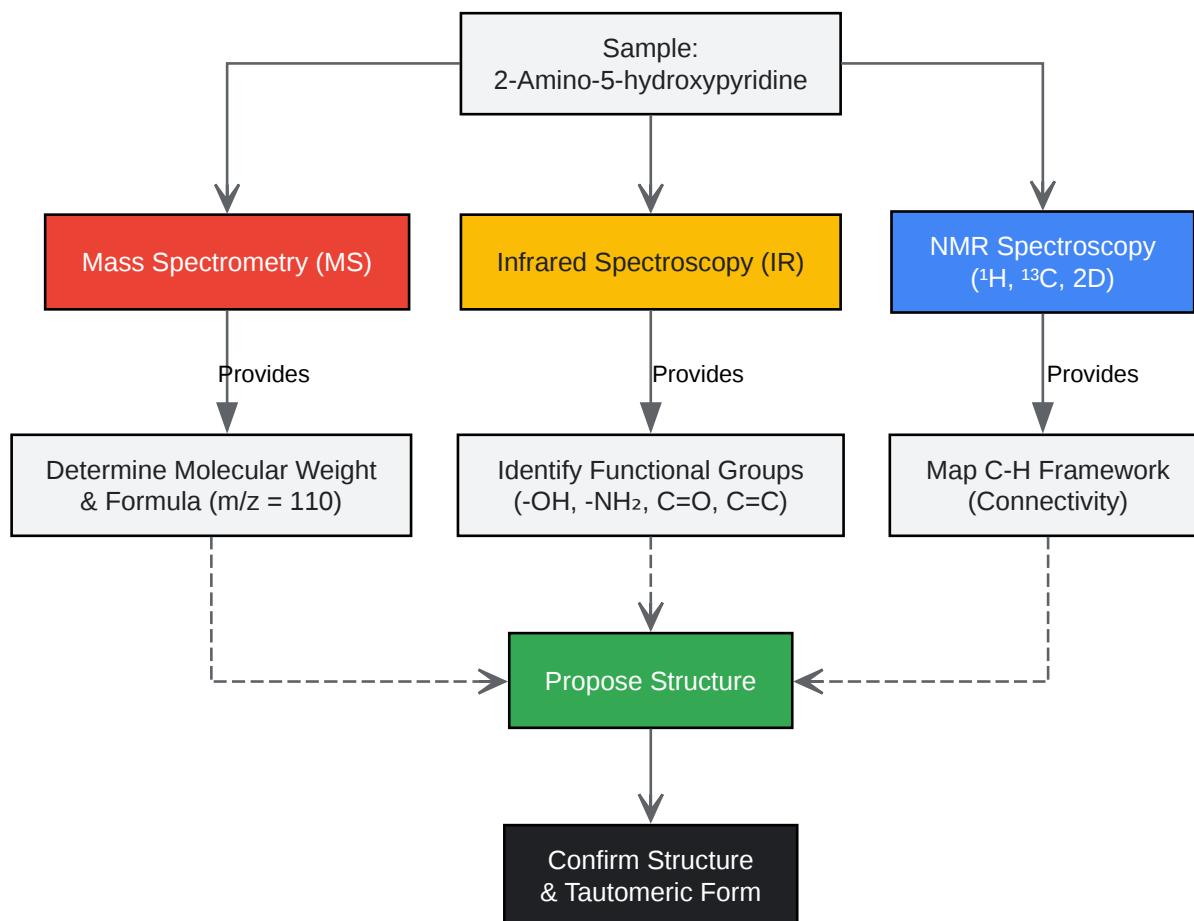
NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **2-amino-5-hydroxypyridine**.^[4]
- Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a clean, dry 5 mm NMR tube.^[4] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (-OH, -NH₂).
- Homogenization: Cap the tube and gently invert it several times to ensure the solution is homogeneous.^[4]
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.^[4]
- Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks.^[4]
- Data Acquisition:
 - Experiment: A standard one-dimensional proton pulse-acquire experiment is typically sufficient for ¹H NMR. For ¹³C NMR, a proton-decoupled experiment is standard.
 - Temperature: Maintain a constant temperature, usually 298 K (25 °C).^[4]
 - Scans: Acquire a suitable number of scans (e.g., 16 for ¹H, 1024 or more for ¹³C) to achieve an adequate signal-to-noise ratio.^[4]
 - Relaxation Delay: Set a relaxation delay (e.g., 1-5 seconds) to allow nuclear spins to return to equilibrium between pulses.^[4]
- Data Processing:
 - Apply a Fourier transform to the raw Free Induction Decay (FID) data.^[4]
 - Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

- Apply a baseline correction algorithm to produce a flat baseline.[4]
- Calibrate the chemical shift scale using the residual solvent peak as a reference.
- Integrate signals to determine the relative number of protons for each resonance.[4]

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Place approximately 10-20 mg of solid **2-amino-5-hydroxypyridine** into a small vial.[5]
- Solubilization: Add a few drops of a volatile solvent (e.g., methanol or acetone) to completely dissolve the solid.[5]
- Film Deposition: Using a pipette, place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[5]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. If the resulting spectrum is too weak, another drop of the solution can be added and dried.[5]
- Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.
- Background Scan: First, run a background spectrum with an empty sample compartment or a clean salt plate.
- Sample Scan: Run the sample scan to obtain the infrared spectrum. The instrument software will automatically ratio the sample spectrum against the background.


Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid sample (typically sub-milligram) into the mass spectrometer, often via a direct insertion probe.[6] The sample is heated in a high-vacuum environment to induce vaporization.[6]
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion ($[M]^+$).[7]

- Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments.[6][7]
- Mass Analysis: The ions (molecular ion and fragments) are accelerated through charged plates and deflected by a magnetic or electric field in the mass analyzer. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[6][7]
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **2-amino-5-hydroxypyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxypyridine(109-00-2) 1H NMR [m.chemicalbook.com]
- 3. 2-Aminopyridine(504-29-0) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-hydroxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3426958#spectroscopic-data-nmr-ir-ms-of-2-amino-5-hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com